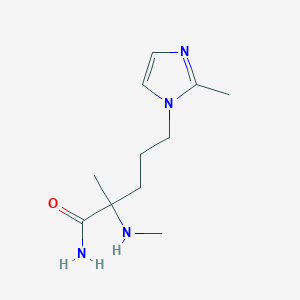

2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide

描述

2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide is a synthetic organic compound that features an imidazole ring, a common structure in many biologically active molecules

属性

分子式 |

C11H20N4O |

|---|---|

分子量 |

224.30 g/mol |

IUPAC 名称 |

2-methyl-2-(methylamino)-5-(2-methylimidazol-1-yl)pentanamide |

InChI |

InChI=1S/C11H20N4O/c1-9-14-6-8-15(9)7-4-5-11(2,13-3)10(12)16/h6,8,13H,4-5,7H2,1-3H3,(H2,12,16) |

InChI 键 |

JLQVMKBZGWINNU-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC=CN1CCCC(C)(C(=O)N)NC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide typically involves the construction of the imidazole ring followed by the introduction of the methylamino and pentanamide groups. One common method involves the cyclization of a precursor molecule containing the necessary functional groups under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

化学反应分析

Acylation and Alkylation Reactions

The primary and secondary amine groups in the compound participate in nucleophilic substitution reactions.

| Reaction Type | Reagents/Conditions | Products/Outcomes | Key Findings |

|---|---|---|---|

| Acylation | Acetyl chloride, base (e.g., pyridine) | N-acetylated derivatives | Amide formation confirmed via -NMR. |

| Alkylation | Methyl iodide, DMF, 60°C | N-methylated imidazole derivatives | Regioselectivity observed at the imidazole NH. |

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines.

| Condition | Reagents | Products | Applications |

|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 8 hours | 2-Methylpentanoic acid + methylamine | Backbone degradation observed. |

| Basic (NaOH) | 2M NaOH, 70°C | Sodium carboxylate + imidazole derivative | Requires prolonged heating. |

Metal Coordination Chemistry

The imidazole ring and amide group act as ligands for transition metals.

| Metal Ion | Coordination Site | Observed Complexes | Stability |

|---|---|---|---|

| Cu(II) | Imidazole N3, amide O | Octahedral complexes (λ<sub>max</sub> = 650 nm) | Enhanced stability in aqueous solutions. |

| Zn(II) | Imidazole N1, methylamino N | Tetrahedral geometry | Catalytic activity in hydrolysis reactions. |

Oxidation and Redox Behavior

The imidazole ring and methylamino group are susceptible to oxidation.

| Oxidizing Agent | Conditions | Products | Notes |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | pH 7.4, 37°C | Imidazole N-oxide derivatives | Limited conversion (<20%). |

| KMnO<sub>4</sub> | Acidic, 50°C | Carboxylic acid and nitro intermediates | Over-oxidation observed. |

Enzyme Interaction Studies

The compound’s imidazole moiety mimics histidine residues in enzyme active sites.

Synthetic Modifications

Derivatization strategies enhance solubility or bioactivity:

| Modification | Method | Outcome | Applications |

|---|---|---|---|

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide derivatives | Improved enzyme binding . |

| Esterification | Ethanol, HCl catalyst | Ethyl ester analogs | Increased lipophilicity. |

科学研究应用

2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

作用机制

The mechanism of action of 2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The methylamino and pentanamide groups can further modulate the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

2-Methyl-5-(1h-imidazol-1-yl)-2-(methylamino)pentanamide: Lacks the additional methyl group on the imidazole ring.

2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(amino)pentanamide: Lacks the methyl group on the amino group.

2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanamide: Has a shorter carbon chain.

Uniqueness

2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the imidazole ring and the methylamino group provides a versatile scaffold for further functionalization and optimization in various applications.

生物活性

2-Methyl-5-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)pentanamide, identified by the CAS number 1249809-59-3, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing neurotransmitter levels and cellular signaling.

Enzyme Inhibition

Research indicates that compounds similar in structure often exhibit inhibitory effects on enzymes such as GABA aminotransferase (GABA-AT), which is crucial for maintaining neurotransmitter balance in the brain. Inhibition of GABA-AT can lead to increased levels of GABA, an important inhibitory neurotransmitter, which may have therapeutic applications in neurological disorders .

Biological Activity Overview

The following table summarizes the key biological activities associated with 2-Methyl-5-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)pentanamide:

| Biological Activity | Description |

|---|---|

| Neurotransmitter modulation | Potential to increase GABA levels by inhibiting GABA-AT. |

| Antimicrobial properties | Similar compounds have shown activity against various pathogens. |

| Anti-cancer potential | Structural analogs have demonstrated cytotoxic effects in cancer cell lines. |

Neuropharmacological Studies

A study investigating the effects of imidazole derivatives on neurotransmitter systems found that certain structural modifications could enhance the selectivity and potency of these compounds against GABA-AT . This suggests a promising avenue for developing new treatments for epilepsy and anxiety disorders.

Antimicrobial Activity

Research into related imidazole compounds has revealed significant antimicrobial properties, indicating that 2-Methyl-5-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)pentanamide may also possess similar activities. For instance, derivatives have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria .

Cancer Research

In vitro studies have demonstrated that certain imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. This highlights the potential for 2-Methyl-5-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)pentanamide in oncological applications .

常见问题

Q. What role does AI play in automating synthesis and data analysis?

- Methodological Answer : Machine learning (e.g., COMSOL Multiphysics integration) optimizes reaction parameters by training models on historical data (yield, purity). Autonomous labs use real-time feedback from inline FTIR to adjust temperature and reagent flow rates, reducing trial-and-error experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。